(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the thiazolidinone moiety and the bromination step. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. For example, the preparation of similar compounds has been scaled up successfully using practical industrial processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways. The thiazolidinone moiety contributes to its biological activity by interacting with enzymes and proteins involved in disease processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example, Citalopram Related Compound H (5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine hydrobromide) shares structural similarities but differs in its pharmacological profile . The uniqueness of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11BrFN3O2S |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-bromo-3-[2-(4-fluoroanilino)-4-hydroxy-1,3-thiazol-5-yl]-7-methylindol-2-one |
InChI |
InChI=1S/C18H11BrFN3O2S/c1-8-6-9(19)7-12-13(16(24)22-14(8)12)15-17(25)23-18(26-15)21-11-4-2-10(20)3-5-11/h2-7,25H,1H3,(H,21,23) |
InChI Key |
PGFUQIUJWMXGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)C3=C(N=C(S3)NC4=CC=C(C=C4)F)O)Br |
Origin of Product |
United States |
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